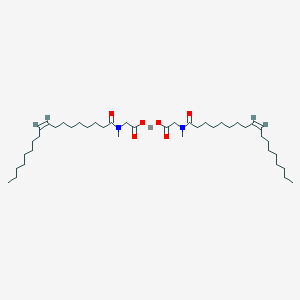
N-oleoylsarcosine acid calcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-oleoylsarcosine acid calcium salt is a compound derived from the reaction of oleylsarcosine with calcium ions. Oleylsarcosine itself is an amphiphilic oleic acid derivative with a sarcosine head group (N-methylglycine). This compound is known for its use as a water-in-oil emulsifier and corrosion inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Schotten-Baumann Reaction: One method involves the Schotten-Baumann reaction, where oleoyl chloride (derived from oleic acid and phosphorus trichloride) is added to an aqueous solution of N-methylglycine at pH 10, maintained by the addition of sodium hydroxide solution.
Direct Reaction: Another method involves the reaction of oleic acid, N-methylglycine, and its sodium salt at 170°C for 8 to 10 hours, eliminating water in the process.
Methyl Oleate Reaction: A more gentle method involves reacting methyl oleate with sodium N-methylglycinate at 120°C for 3.5 hours, with the addition of equimolar amounts of sodium methoxide in methanol.
Industrial Production Methods
The industrial production of oleylsarcosine, calcium salt typically involves the direct reaction method due to its efficiency and higher yield. The process is optimized to ensure the elimination of water and the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Oleylsarcosine can undergo oxidation reactions, particularly at the olefinic double bond in the oleyl chain.
Reduction: Reduction reactions can occur at the carbonyl group of the sarcosine head.
Substitution: Substitution reactions can take place at the nitrogen atom of the sarcosine head group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products include epoxides or diols.
Reduction: Products include alcohols or amines.
Substitution: Products include N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
N-oleoylsarcosine acid calcium salt is used as a surfactant in various chemical formulations due to its amphiphilic nature. It is also employed in the synthesis of other complex molecules.
Biology
In biological research, oleylsarcosine, calcium salt is used to study membrane interactions and protein-lipid interactions due to its surfactant properties.
Medicine
The compound is investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs, due to its emulsifying properties.
Industry
In the industrial sector, oleylsarcosine, calcium salt is used as a corrosion inhibitor in metalworking fluids and as an emulsifier in various formulations .
Mecanismo De Acción
N-oleoylsarcosine acid calcium salt exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic environments. The sarcosine head group forms chelate-like structures with polar and charged surfaces, such as metals, providing corrosion inhibition . The long oleyl chain interacts with hydrophobic surfaces, aiding in emulsification.
Comparación Con Compuestos Similares
Similar Compounds
Sodium lauroyl sarcosinate: An anionic surfactant used in personal care products.
Potassium cocoyl sarcosinate: Used as a surfactant and conditioning agent in cosmetics.
Sodium oleoyl sarcosinate: Similar in structure and function, used in various formulations.
Uniqueness
N-oleoylsarcosine acid calcium salt is unique due to its specific combination of oleyl and sarcosine moieties, providing both emulsifying and corrosion-inhibiting properties. Its calcium salt form enhances its stability and effectiveness in various applications.
Propiedades
Número CAS |
16026-16-7 |
|---|---|
Fórmula molecular |
C42H76CaN2O6 |
Peso molecular |
745.1 g/mol |
Nombre IUPAC |
calcium;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetate |
InChI |
InChI=1S/2C21H39NO3.Ca/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h2*10-11H,3-9,12-19H2,1-2H3,(H,24,25);/q;;+2/p-2/b2*11-10-; |
Clave InChI |
YUYLGIXKGUIIBR-DEZACRSWSA-L |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Ca+2] |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)[O-])C.CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)[O-])C.[Ca+2] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Ca+2] |
Key on ui other cas no. |
16026-16-7 |
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















